

Physicochemical Properties of L-755,805: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-755,805 is a potent and selective agonist for the β 3-adrenergic receptor, demonstrating an IC50 of 0.64 nM for the human receptor. As a selective modulator of this receptor, L-755,805 is a valuable tool for investigating the physiological and pathological roles of the β 3-adrenergic receptor, which is predominantly expressed in adipose tissue and the detrusor muscle. This document provides a comprehensive overview of the known physicochemical properties of L-755,805, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of L-755,805. It is important to note that while some properties have been experimentally determined, others, such as the melting point, pKa, and logP, are not readily available in the public domain and would require specific experimental determination.

Property	Value	Source
IUPAC Name	N-[[4-[[(4- cyclohexylbutyl)amino]carbonyl]-1,3-thiazol-2-yl]carbonyl]-L- phenylalanine	ChemSpider
CAS Number	170431-75-5	PubChem
Molecular Formula	C24H31N3O4S	PubChem
Molecular Weight	457.59 g/mol	PubChem
Appearance	Crystalline solid	Tocris Bioscience
Solubility	Soluble in DMSO (92 mg/mL, 201.05 mM). Insoluble in water and ethanol.	Selleck Chemicals
Melting Point	Not available.	N/A
рКа	Not available.	N/A
logP	Not available.	N/A
SMILES	O=C(C(Cc1cccc1)NC(=O)c2n c(C(=O)NCCCCc3cccc3)cs2) O	PubChem
InChI	InChI=1S/C24H31N3O4S/c28- 22(29)20(13-17-7-2-1-3-8- 17)26-23(30)21-25-18(15-32- 21)24(31)27-14-11-12-19-9-4- 5-10-19/h1-3,7-8,15,19-20H,4- 6,9-14H2,(H,26,30)(H,27,31) (H,28,29)/t20-/m0/s1	PubChem

Experimental Protocols

The determination of the physicochemical properties of a compound like L-755,805 is crucial for drug development. Below are detailed methodologies for key experiments.

Determination of Solubility

Objective: To determine the solubility of L-755,805 in various solvents, particularly aqueous buffers relevant to physiological conditions and organic solvents for formulation purposes.

Methodology (Shake-Flask Method):

- Preparation of Saturated Solution: An excess amount of L-755,805 is added to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, DMSO, ethanol) in a sealed vial.
- Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of L-755,805 in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of known concentrations of L-755,805 is used for accurate quantification.
- Data Reporting: The solubility is reported in units of mg/mL or mM.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) (pKa) of L-755,805, which is critical for understanding its ionization state at different physiological pH values.

Methodology:

- Sample Preparation: A precise amount of L-755,805 is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility throughout the titration.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) using an automated titrator.

- pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
- Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa value(s) are determined from the inflection points of the curve or by using specialized software to analyze the titration data.

Determination of logP (Shake-Flask Method)

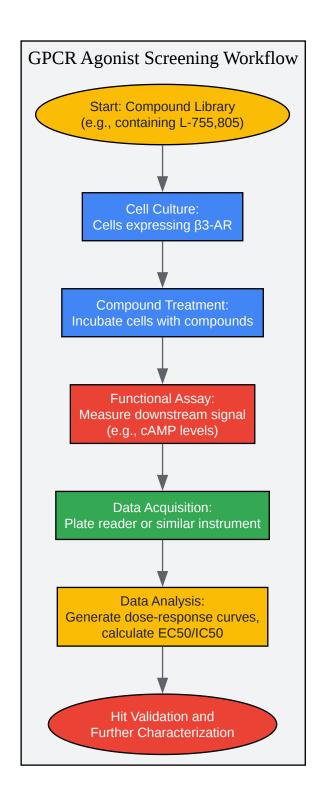
Objective: To determine the octanol-water partition coefficient (logP) of L-755,805, a key indicator of its lipophilicity and ability to cross biological membranes.

Methodology:

- System Preparation: Equal volumes of n-octanol and water (or a relevant buffer like PBS pH
 7.4) are pre-saturated with each other by vigorous mixing followed by separation.
- Partitioning: A known amount of L-755,805 is dissolved in the aqueous phase. This solution is then mixed with an equal volume of the pre-saturated n-octanol in a sealed container.
- Equilibration: The mixture is gently agitated for a sufficient time (e.g., 24 hours) at a constant temperature to allow for the partitioning of L-755,805 between the two phases to reach equilibrium.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- Quantification: The concentration of L-755,805 in both the aqueous and octanol phases is determined using a suitable analytical method like HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of L-755,805 in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Signaling Pathway and Experimental Workflow **β3-Adrenergic Receptor Signaling Pathway**

L-755,805, as a β3-adrenergic receptor agonist, primarily activates Gs protein-coupled signaling cascades. However, evidence also suggests potential coupling to Gi proteins. The following diagram illustrates the canonical signaling pathway.[1][2][3]


Click to download full resolution via product page

Caption: β3-Adrenergic Receptor Signaling Pathway activated by L-755,805.

General Experimental Workflow for GPCR Agonist Screening

The following diagram outlines a typical workflow for screening compounds like L-755,805 for their agonist activity at a G-protein coupled receptor (GPCR), such as the β 3-adrenergic receptor.[4][5]

Click to download full resolution via product page

Caption: General workflow for screening a GPCR agonist like L-755,805.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inside the Biology of the β3-Adrenoceptor [mdpi.com]
- To cite this document: BenchChem. [Physicochemical Properties of L-755,805: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240703#physicochemical-properties-of-I-755-805]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com